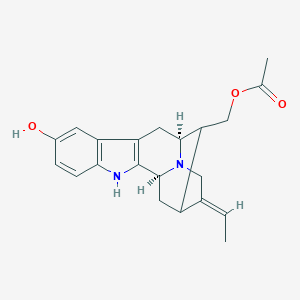
17-Acetylsarpagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Acetylsarpagine is a natural product that is found in various plant species, including the medicinal plant Alstonia scholaris. This compound has gained significant attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 17-Acetylsarpagine is not fully understood. However, several studies have suggested that this compound can modulate various signaling pathways in the body. For example, one study showed that 17-Acetylsarpagine can activate the caspase-3 pathway, which is involved in apoptosis. Another study demonstrated that this compound can inhibit the NF-κB pathway, which is involved in inflammation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 17-Acetylsarpagine are diverse. Several studies have shown that this compound can reduce inflammation, induce apoptosis in cancer cells, and improve cognitive function in animal models. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 17-Acetylsarpagine in lab experiments include its potential therapeutic applications and its diverse biochemical and physiological effects. However, there are also limitations to using this compound in lab experiments. For example, the synthesis of 17-Acetylsarpagine is a complex process, which can limit its availability for research purposes. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret research results.
Direcciones Futuras
There are several future directions for research on 17-Acetylsarpagine. One potential direction is to investigate the potential use of this compound in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another direction is to study the molecular mechanisms underlying the anti-inflammatory and anticancer properties of 17-Acetylsarpagine. Additionally, further research is needed to optimize the synthesis method of this compound and to investigate its potential side effects.
Conclusion:
In conclusion, 17-Acetylsarpagine is a natural product that has gained significant attention due to its potential therapeutic applications in various diseases. The synthesis of this compound is a complex process, and its mechanism of action is not fully understood. However, several scientific studies have demonstrated its anti-inflammatory, anticancer, and cognitive-enhancing properties. Further research is needed to investigate its potential use in the treatment of neurodegenerative disorders and to optimize its synthesis method.
Métodos De Síntesis
The synthesis of 17-Acetylsarpagine is a complex process that involves several steps. The most common method involves the extraction of the compound from the plant Alstonia scholaris. The extraction process involves the use of solvents, such as methanol, ethanol, and chloroform. The extracted compound is then purified using various chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Several scientific studies have investigated the potential therapeutic applications of 17-Acetylsarpagine. One study showed that this compound has anti-inflammatory properties and can reduce inflammation in mice models. Another study demonstrated that 17-Acetylsarpagine can induce apoptosis (programmed cell death) in cancer cells, suggesting its potential use as a cancer treatment.
Propiedades
Número CAS |
102358-21-4 |
|---|---|
Nombre del producto |
17-Acetylsarpagine |
Fórmula molecular |
C21H24N2O3 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
[(1S,12S,15E)-15-ethylidene-7-hydroxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methyl acetate |
InChI |
InChI=1S/C21H24N2O3/c1-3-12-9-23-19-8-16-15-6-13(25)4-5-18(15)22-21(16)20(23)7-14(12)17(19)10-26-11(2)24/h3-6,14,17,19-20,22,25H,7-10H2,1-2H3/b12-3-/t14?,17?,19-,20-/m0/s1 |
Clave InChI |
URPSAJDDCMEVCM-HYHLVLNVSA-N |
SMILES isomérico |
C/C=C\1/CN2[C@H]3CC1C([C@@H]2CC4=C3NC5=C4C=C(C=C5)O)COC(=O)C |
SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)COC(=O)C |
SMILES canónico |
CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)COC(=O)C |
Sinónimos |
17-acetyl-sarpagine 17-acetylsarpagine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



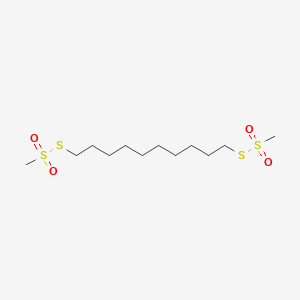
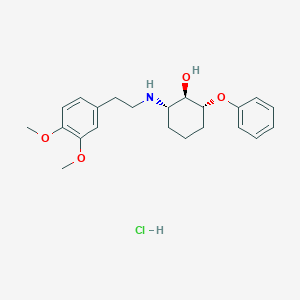
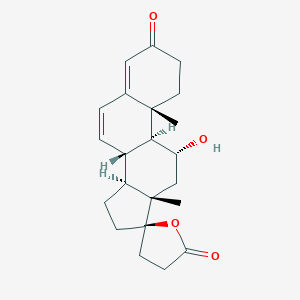

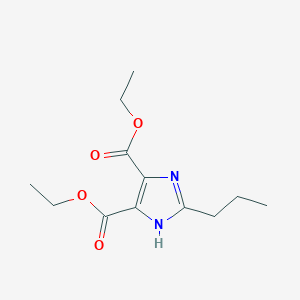



![4,6-dichloro-1H-imidazo[4,5-c]pyridine](/img/structure/B19425.png)
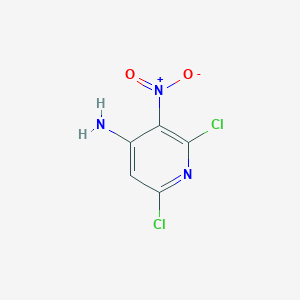
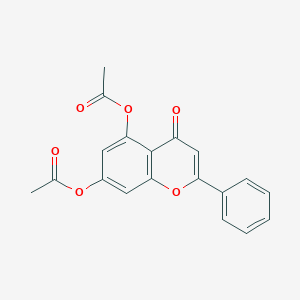
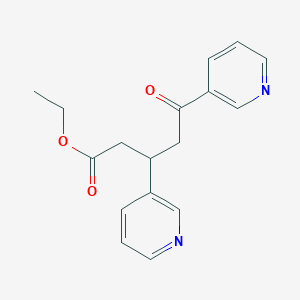
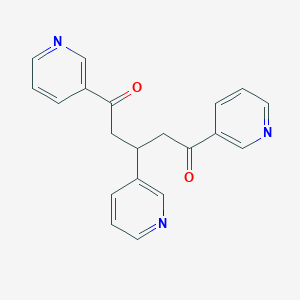
![6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B19439.png)